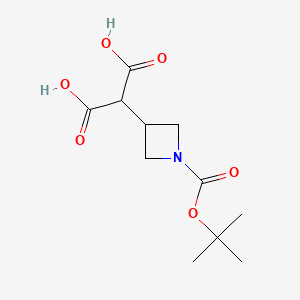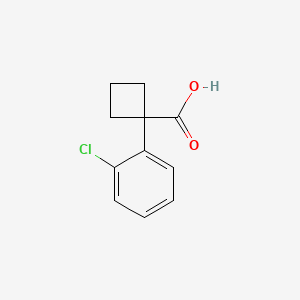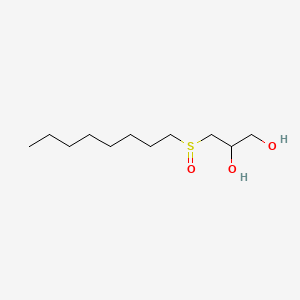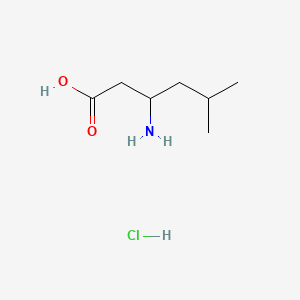
3-Amino-5-methylhexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methylhexanoic acid hydrochloride, also known as β-Homoleucine , is an unusual amino acid that belongs to the class of β-homo amino acids or beta amino acids . It is an organonitrogen compound and an organooxygen compound . It is functionally related to a beta-amino acid .
Molecular Structure Analysis
The molecular formula of 3-Amino-5-methylhexanoic acid hydrochloride is C7H16ClNO2 . Its average mass is 181.660 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-methylhexanoic acid hydrochloride include a molecular weight of 181.66 , and it is a powder in physical form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Related Compounds : It is utilized in the synthesis of various organic compounds. For instance, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is synthesized using 1-nitro-3-methylbutane, which is a related compound (Solladié-Cavallo & Khiar, 1990).
Development of Pharmaceuticals : It's a key intermediate in the enantioselective synthesis of Pregabalin, a drug used for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder (Burk et al., 2003); (Jayachandra, 2018).
Role in Renin Inhibition : Derivatives of this compound have been studied for their ability to inhibit human amniotic renin, which could have implications in blood pressure regulation (Johnson, 1982).
Manufacturing Process Development : The manufacturing process for its derivative, (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, has been developed, demonstrating its importance in pharmaceutical production (Hoekstra et al., 1997).
Recycling in Drug Manufacturing : Research on converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, demonstrates a method for recycling the undesired enantiomer of the drug, indicating its role in sustainable pharmaceutical practices (Zagami et al., 2012).
Antidyslipidemic and Antioxidant Activity : A related compound, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, showed lipid-lowering and antioxidant activities, suggesting potential therapeutic applications (Prasad et al., 2013).
Use in Biocatalysis : It has been used in the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, demonstrating its application in biocatalytic processes (Zheng et al., 2012).
Exploring Thermosensitive Properties : Studies on phosphazene derivatives bearing amino acid ester groups, including compounds related to 3-Amino-5-methylhexanoic acid, highlight its potential in biomedical applications due to thermosensitive properties (Uslu et al., 2017).
Plant Elicitor Inducing Resistance : 2-Amino-3-methylhexanoic acid, a synthetically derived amino acid, was found to induce resistance in plants against temperature stress and pathogen attack, showcasing its potential in agriculture (Wang et al., 2022).
Contribution to Hydrophobic Structural Elements : Its analog, 6-aminohexanoic acid, is significant in the synthesis of modified peptides and polyamide synthetic fibers, underscoring its role in materials science (Markowska et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylhexanoic acid hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
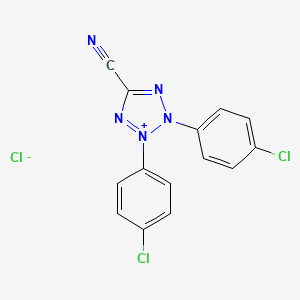
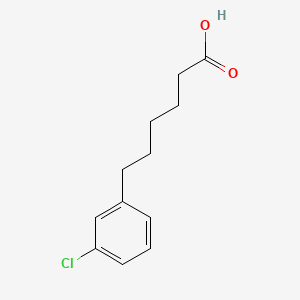
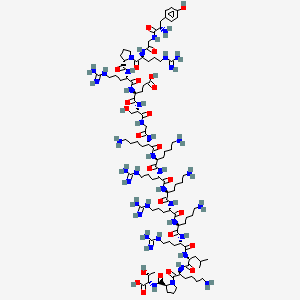


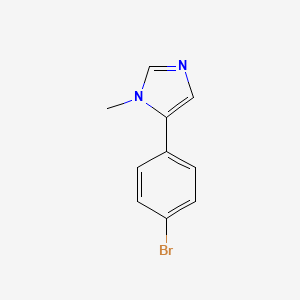

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
